2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 3-fluorophenylpyrrole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated ketone with similar reactivity but different biological activity.
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone: Shares structural similarities but differs in the position of the fluorine atom on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone is unique due to the presence of both a pyrrole ring and a trifluoromethyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and potential therapeutic applications make it a compound of significant interest in multiple research fields .
Properties
Molecular Formula |
C12H7F4NO |
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Molecular Weight |
257.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[5-(3-fluorophenyl)-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H7F4NO/c13-8-3-1-2-7(6-8)9-4-5-10(17-9)11(18)12(14,15)16/h1-6,17H |
InChI Key |
LYMDGHMNFWGTBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(N2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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